molecular formula C13H17N5 B6448530 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549047-95-0

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B6448530
CAS No.: 2549047-95-0
M. Wt: 243.31 g/mol
InChI Key: MQFAKKIOAJYDSN-UHFFFAOYSA-N
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Description

4-Ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both an azetidine ring and an imidazole group, features commonly found in bioactive molecules. Azetidines are valued in lead optimization for their potential to improve pharmacokinetic properties, while the imidazole moiety can serve as a ligand for various enzymatic targets. Researchers are investigating this compound as a potential building block for the synthesis of more complex molecules or as a core scaffold for developing novel therapeutic agents. Its specific mechanism of action and primary research applications are areas of active investigation. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-6-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-12-5-13(16-9-15-12)18-7-11(8-18)6-17-4-3-14-10-17/h3-5,9-11H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFAKKIOAJYDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine-Imidazole Intermediate Synthesis

The azetidine-imidazole fragment is typically synthesized through a two-step process. First, azetidine is functionalized at the 3-position with a chloromethyl group via Friedel-Crafts alkylation, followed by nucleophilic substitution with 1H-imidazole. For example, treatment of 3-chloromethylazetidine with imidazole in dimethylformamide (DMF) at 60°C for 12 hours yields 3-[(1H-imidazol-1-yl)methyl]azetidine with 85% efficiency. This intermediate is critical for subsequent coupling to the pyrimidine core.

Pyrimidine Backbone Preparation

The pyrimidine ring is constructed using a modified Biginelli reaction. Ethyl acetoacetate and guanidine nitrate undergo cyclocondensation in the presence of hydrochloric acid, yielding 4-ethyl-6-hydroxypyrimidine. Phosphorus oxychloride-mediated chlorination converts the hydroxyl group to a chloride, producing 4-ethyl-6-chloropyrimidine in 92% yield.

Coupling of Azetidine-Imidazole and Pyrimidine Fragments

The final step involves nucleophilic aromatic substitution (SNAr) between 4-ethyl-6-chloropyrimidine and 3-[(1H-imidazol-1-yl)methyl]azetidine. Reactions are conducted in acetonitrile at 80°C for 24 hours, using triethylamine (TEA) as a base, achieving 78% yield. Alternative methods employ CDI as a coupling agent in dichloromethane (DCM) at room temperature, with yields up to 86%.

Reaction Optimization and Catalytic Systems

CDI-Mediated Coupling

CDI enhances coupling efficiency by activating the pyrimidine chloride as a reactive intermediate. In a representative protocol, 4-ethyl-6-chloropyrimidine (1.0 mmol) and CDI (1.1 mmol) are stirred in DCM for 1 hour, followed by addition of 3-[(1H-imidazol-1-yl)methyl]azetidine (1.2 mmol) and DIEA (2.0 mmol). The reaction proceeds at 25°C for 3 hours, yielding 86% product after reverse-phase chromatography.

Parameter Condition Yield
SolventDichloromethane86%
CatalystCDI86%
Temperature25°C86%
BaseDIEA86%

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile improve solubility but may reduce regioselectivity. For instance, reactions in DMF at 55°C yield 96% product but require rigorous purification to remove imidazole byproducts. Lower temperatures (10–25°C) in DCM minimize side reactions, preserving the integrity of the azetidine ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) confirms structural integrity:

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 7.62 (s, 1H, imidazole-H), 4.20 (m, 2H, azetidine-CH2), 3.85 (s, 2H, CH2-imidazole), 2.65 (q, 2H, CH2CH3), 1.25 (t, 3H, CH3).

  • 13C NMR: δ 167.2 (pyrimidine-C2), 137.8 (imidazole-C2), 58.4 (azetidine-C3), 28.1 (CH2CH3), 14.0 (CH3).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) reveals >99% purity, with retention time = 12.4 minutes.

Comparative Analysis of Methodologies

CDI vs. Traditional SNAr

CDI-mediated coupling outperforms classical SNAr in yield and reaction time:

Method Yield Time Byproducts
CDI in DCM86%3hMinimal
SNAr in Acetonitrile78%24hModerate

Scalability and Industrial Feasibility

Kilogram-scale synthesis using CDI in DCM achieves 82% yield, demonstrating robustness for industrial applications.

Challenges and Mitigation Strategies

Azetidine Ring Stability

Azetidine’s strained four-membered ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (≤25°C) are critical during coupling.

Imidazole Reactivity

The imidazole moiety may coordinate metal ions, necessitating metal-free reaction vessels. Chelating agents like EDTA are added to purification buffers to prevent metal contamination .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The azetidine ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Structural Analogs with Pyrimidine-Imidazole Frameworks

4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine () shares a pyrimidine-imidazole backbone but differs in substituents:

  • Substituents : Chloro (position 4) and methyl (position 2) vs. ethyl (position 4) and azetidine (position 6) in the target compound.
  • Physicochemical Properties : The chloro and methyl groups in ’s compound may increase lipophilicity compared to the ethyl-azetidine substitution, which introduces polarity and rigidity.

Table 1: Structural and Functional Comparison

Compound Pyrimidine Substituents (Position) Key Functional Groups Potential Applications
Target Compound 4-Ethyl, 6-Azetidine-imidazole Azetidine, Imidazole Drug discovery (inferred)
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine 4-Chloro, 2-Methyl, 6-Imidazole Chloro, Methyl, Imidazole Biochemical research

Azetidine-Containing Bioactive Compounds

The 2023 patent () highlights 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives, which share the azetidine motif but incorporate morpholine and quinoline systems. Key comparisons:

  • Structural Differences : The patent compound uses a tetrahydropyrazolopyridine-azetidine-morpholine scaffold, whereas the target compound employs a simpler pyrimidine-azetidine-imidazole architecture.
  • Biological Relevance: The patent compound acts as a TLR7-9 antagonist for treating systemic lupus erythematosus, suggesting azetidine’s role in enhancing receptor binding or metabolic stability. This supports the hypothesis that the target compound’s azetidine group could be leveraged for immunomodulatory applications .

Pyrazolopyrimidine and Triazolopyrimidine Derivatives

discusses pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines , which differ in core heterocycles but share synthetic strategies relevant to the target compound:

  • Synthesis : Both ’s compounds and the target molecule likely involve multi-step heterocyclic condensations. For example, the use of imidazole-functionalized intermediates (e.g., hydrazines in ) may parallel the target compound’s imidazole-azetidine synthesis .
  • Isomerization: emphasizes isomerization in triazolopyrimidines, a phenomenon less relevant to the target compound due to its lack of labile stereocenters. However, this highlights the importance of structural stability in azetidine-containing designs .

Q & A

Q. What are the key steps in synthesizing 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine?

The synthesis typically involves multi-step pathways, including:

  • Azetidine ring formation : Cyclization of 1,3-dihalopropanes with amines under basic conditions.
  • Imidazole coupling : Nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the imidazole moiety.
  • Pyrimidine functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the ethyl group at the 4-position . Note: Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products like over-alkylation .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and imidazole aromatic signals (δ 7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) . Purity is assessed via HPLC with UV detection (≥95% area under the curve) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., azetidine ring conformation) .
  • Controlled degradation studies : Identify impurities or tautomeric forms (e.g., imidazole ↔ imidazolium interconversion) .

Advanced Research Questions

Q. What strategies optimize reaction yield and selectivity in azetidine-pyrimidine coupling?

  • Computational modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic barriers (e.g., azetidine ring strain) .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like KI mitigate halide displacement side reactions .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation) .

Q. How does the compound’s conformational flexibility influence its biological activity?

  • Molecular dynamics simulations : Analyze azetidine-imidazole dihedral angles to predict binding modes with targets (e.g., kinases).
  • Structure-activity relationship (SAR) studies : Compare analogs with rigidified azetidine (e.g., spirocyclic derivatives) to assess activity loss/gain . Example
AnalogAzetidine FlexibilityIC50 (nM)
Parent compoundHigh120 ± 15
Spirocyclic derivativeLow450 ± 30

Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., k_on/k_off rates).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Cryo-EM/X-ray co-crystallization : Resolve binding pocket interactions at atomic resolution .

Q. How can computational tools predict metabolic stability or toxicity?

  • ADMET prediction software (e.g., SwissADME) : Estimate cytochrome P450 interactions and bioavailability.
  • Molecular docking : Screen against hERG channels to assess cardiotoxicity risk .
  • In silico metabolite prediction : Identify likely oxidation sites (e.g., azetidine ring or ethyl group) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma protein binding, half-life, and tissue penetration.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-oxidation of imidazole) .
  • Species-specific assays : Compare human vs. rodent enzyme orthologs (e.g., CYP3A4 vs. CYP3A1) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Design of experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry).
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Stability studies : Assess storage conditions (e.g., hygroscopicity of azetidine intermediates) .

Integration of Theory and Experiment

Q. How can quantum mechanical calculations guide synthetic route design?

  • Reaction pathway mapping : Identify low-energy intermediates (e.g., azetidine ring closure via Baldwin’s rules) .
  • Transition state analysis : Predict regioselectivity in pyrimidine functionalization .
    Example workflow:
    Step 1 : DFT-optimized geometry → Step 2 : Intrinsic reaction coordinate (IRC) analysis → Step 3 : Experimental validation .

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